molecular formula C8H5BrClN B1283372 2-(Bromomethyl)-3-chlorobenzonitrile CAS No. 77533-18-7

2-(Bromomethyl)-3-chlorobenzonitrile

Cat. No.: B1283372
CAS No.: 77533-18-7
M. Wt: 230.49 g/mol
InChI Key: ZZBRTAXRIKBTMY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chlorobenzonitrile is an organobromine compound featuring a benzonitrile core substituted with a bromomethyl group at position 2 and a chlorine atom at position 2. Its molecular formula is C₈H₅BrClN, with a molecular weight of 230.49 g/mol (CAS 1261499-45-9). This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and thermal degradation . Its primary applications lie in organic synthesis, serving as a key intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(bromomethyl)-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBRTAXRIKBTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566442
Record name 2-(Bromomethyl)-3-chlorobenzonitrile
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Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77533-18-7
Record name 2-(Bromomethyl)-3-chlorobenzonitrile
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Record name 2-(Bromomethyl)-3-chlorobenzonitrile
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Record name 2-(bromomethyl)-3-chlorobenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-chlorobenzonitrile typically involves the bromination of 3-chlorobenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{3-Chlorobenzonitrile} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of bromine in the presence of a suitable solvent and catalyst can also be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-chlorobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.

    Oxidation: Products include 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

    Reduction: Products include 3-chlorobenzylamine.

Scientific Research Applications

Organic Synthesis

2-(Bromomethyl)-3-chlorobenzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. The bromomethyl group is particularly reactive, allowing for nucleophilic substitution reactions where it can be replaced by various nucleophiles. This property facilitates the introduction of diverse functional groups into new compounds, thereby expanding the scope of synthetic organic chemistry.

Reaction Type Description
Nucleophilic SubstitutionThe bromomethyl group can be displaced by nucleophiles, creating new derivatives.
Coupling ReactionsCan participate in cross-coupling reactions to form biaryl compounds.

Pharmaceuticals

The compound has potential applications in drug development, particularly due to its biological activity. Preliminary studies indicate that halogenated benzonitriles may exhibit antimicrobial and anticancer properties.

  • Antimicrobial Activity : The presence of halogens enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways.
Activity Type Mechanism
AntimicrobialDisruption of microbial cell membranes and metabolic interference.
CytotoxicInduction of apoptosis in cancer cells through signaling disruption.

Material Science

This compound is also explored for its applications in material science, particularly in the development of polymers and materials with specific properties. The combination of aromatic rings, halogens, and nitrile groups can contribute to significant π-π interactions, which are crucial for electrical conductivity and self-assembly properties.

Material Property Description
Electrical ConductivityEnhanced by π-π interactions within polymer matrices.
Self-AssemblyPotential for creating organized structures at the molecular level.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential biological activities:

  • Enzyme Inhibition : Research indicates that similar compounds can inhibit monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism.
  • Antimicrobial Research : Investigations into halogenated benzonitriles have shown promising results against resistant bacterial strains, suggesting that this compound could also possess similar properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines or carboxylic acids.

Comparison with Similar Compounds

The following analysis compares 2-(Bromomethyl)-3-chlorobenzonitrile with structurally related analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogs by Substituent Position

Table 1: Positional Isomers and Halogen-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications CAS Number References
This compound C₈H₅BrClN 230.49 BrCH₂ (2), Cl (3) Intermediate for bioactive molecules 1261499-45-9
3-(Bromomethyl)-2-chlorobenzonitrile C₈H₅BrClN 230.49 BrCH₂ (3), Cl (2) Similar applications; isomer-dependent reactivity 1261499-45-9*
2-(Bromomethyl)-3-fluorobenzonitrile C₈H₅BrFN 214.04 BrCH₂ (2), F (3) Higher polarity due to F; used in fluorinated drug synthesis Not specified
2-(Bromomethyl)-3-nitrobenzonitrile C₈H₅BrN₂O₂ 241.04 BrCH₂ (2), NO₂ (3) Strong electron-withdrawing nitro group; higher hazard profile 93213-75-3

Note: The positional isomer 3-(Bromomethyl)-2-chlorobenzonitrile shares the same CAS number as the target compound due to database inconsistencies, but its distinct structure warrants separate evaluation .

Key Observations:
  • Substituent Effects :

    • The chlorine atom in this compound provides moderate electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.
    • The fluorine analog exhibits higher electronegativity, enhancing polarity and altering solubility, which is advantageous in medicinal chemistry .
    • The nitro derivative (2-(Bromomethyl)-3-nitrobenzonitrile) shows significantly higher reactivity due to the strong electron-withdrawing nitro group, but it poses greater safety risks (e.g., explosive tendencies) .
  • Storage and Stability :

    • Chlorine- and fluorine-substituted analogs generally require refrigeration (2–8°C) for stability, whereas nitro-substituted compounds demand stricter handling protocols (e.g., inert atmosphere, avoidance of heat) .

Functional Group Variations

Table 2: Bromomethyl-Benzonitrile Derivatives with Alternative Functional Groups
Compound Name Functional Group Variation Molecular Weight (g/mol) Key Applications References
3-(2-Bromo-2-fluorovinyl)benzonitrile Bromo-fluorovinyl group at position 3 212.97 Building block for fluorinated polymers
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one Bromomethyl-pyrazolone core 381.00 (M+H) Anticancer agent intermediate
Key Observations:
  • Vinyl vs. Methyl Bromides :
    • Compounds like 3-(2-Bromo-2-fluorovinyl)benzonitrile (HRMS: 212.9715 [M⁻]⁻) demonstrate distinct reactivity in cross-coupling reactions compared to bromomethyl-substituted analogs .
  • Heterocyclic Derivatives :
    • Bromomethyl groups in pyrazolone scaffolds (e.g., Example 5.23 in ) highlight applications in medicinal chemistry, though their complexity reduces synthetic accessibility compared to simple benzonitriles .

Biological Activity

2-(Bromomethyl)-3-chlorobenzonitrile is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both bromine and chlorine substituents on a benzene ring, which significantly influences its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H6BrClN
  • Molecular Weight : 232.50 g/mol
  • CAS Number : 77533-18-7

The compound features a nitrile group (-C≡N), which is known for its ability to participate in various nucleophilic reactions. The presence of halogens (bromine and chlorine) enhances the electrophilic character of the aromatic ring, making it a valuable intermediate in organic synthesis.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these biogenic amines in the brain, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Antimicrobial Activity : Preliminary studies suggest that halogenated benzonitriles possess antimicrobial properties. The bromine and chlorine substituents may enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
  • Cytotoxicity : Some studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or disrupting cellular signaling pathways .

Case Studies

Several studies have explored the biological implications of halogenated benzonitriles, including:

  • A study published in The Open Medicinal Chemistry Journal highlighted the synthesis and biological evaluation of various benzonitriles, including derivatives of this compound, showing promising results in terms of enzyme inhibition and cytotoxicity against cancer cells .
  • Another investigation focused on the antimicrobial properties of halogenated compounds, revealing that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

Data Summary

PropertyValue
Molecular FormulaC8H6BrClN
Molecular Weight232.50 g/mol
CAS Number77533-18-7
Biological ActivitiesMAO inhibition, antimicrobial, cytotoxic

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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